(S)-(-)-1-Phenyl-1-decanol
Overview
Description
(S)-(-)-1-Phenyl-1-decanol is a chiral alcohol with a phenyl group attached to the first carbon of a decanol chain. This compound is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Phenyl-1-decanol typically involves the reduction of the corresponding ketone, (S)-(-)-1-Phenyl-1-decanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used to facilitate the hydrogenation of the ketone to the alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Phenyl-1-decanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: (S)-(-)-1-Phenyl-1-decanone or (S)-(-)-1-Phenyl-decanoic acid.
Reduction: (S)-(-)-1-Phenyl-decane.
Substitution: Various substituted phenyl-decanes depending on the reagent used.
Scientific Research Applications
(S)-(-)-1-Phenyl-1-decanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-(-)-1-Phenyl-1-decanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzymatic activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Phenyl-1-decanol: The enantiomer of (S)-(-)-1-Phenyl-1-decanol, with similar chemical properties but different biological activity.
1-Phenyl-1-decanone: The corresponding ketone, which can be reduced to this compound.
1-Phenyl-decanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its racemic or achiral counterparts.
Properties
IUPAC Name |
(1S)-1-phenyldecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGGLIGGZHSBZ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554580 | |
Record name | (1S)-1-Phenyldecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112419-76-8 | |
Record name | (1S)-1-Phenyldecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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